
(R)-Terazosin
Overview
Description
Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist.
Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent indicated for benign prostatic hyperplasia and hypertension. Terazosin blocks adrenaline's action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate.
Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.
Biological Activity
(R)-Terazosin is an alpha-1 adrenergic antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Recent research has revealed its diverse biological activities beyond its traditional applications, including effects on glucose metabolism, neuroprotection, and potential therapeutic implications in various diseases.
This compound works by selectively blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. However, it also exhibits non-canonical actions that enhance cellular metabolism and protect against oxidative stress.
-
Activation of Phosphoglycerate Kinase 1 (Pgk1) :
- Terazosin has been shown to activate Pgk1, a key enzyme in glycolysis, which enhances ATP production and supports cellular energy metabolism. In vitro studies demonstrated that terazosin treatment restored ATP levels and lactate dehydrogenase (LDH) activity in Caco-2 cells exposed to oxidative stress, indicating its role in promoting glucose metabolism under adverse conditions .
-
Neuroprotective Effects :
- In animal models of amyotrophic lateral sclerosis (ALS), terazosin improved motor neuron survival and function by modulating Pgk1 activity. This was evidenced by enhanced motor behaviors and extended survival rates in treated zebrafish models . The compound's ability to rescue motor neuron phenotypes highlights its potential as a neuroprotective agent.
- Stress Resistance :
Treatment of Benign Prostatic Hyperplasia (BPH)
Terazosin is clinically effective for managing BPH symptoms. A study involving 185 patients demonstrated significant improvements in urinary flow rates and reductions in overactive bladder symptoms after 8 weeks of terazosin treatment. Key findings included:
- Improvement in International Prostate Symptom Score (IPSS) : The total IPSS score decreased from 19.8 to 12.7 (p < 0.001).
- Increased Maximum Flow Rate (MFR) : MFR improved from 11.5 ml/s to 14.7 ml/s (p < 0.001).
- Reduction in Nocturia : Significant decreases were observed in nocturia episodes and urgency severity scores .
Cardiovascular Effects
In hypertensive patients, terazosin has been associated with modest reductions in blood pressure without significant adverse effects on heart rate or overall cardiovascular health. The systolic blood pressure decreased from 129.5 mmHg to 126.0 mmHg, while diastolic pressure showed a similar trend .
Table: Summary of Biological Activities and Clinical Efficacy of this compound
Case Studies
- Neuroprotective Case Study :
- BPH Management Study :
Scientific Research Applications
Cardiovascular Health
Hypertension Management:
(R)-Terazosin is effective in treating mild to moderate hypertension. Studies indicate that it significantly lowers blood pressure in patients with hypertension and lower urinary tract symptoms secondary to benign prostatic hyperplasia (BPH) .
Study | Population | Dosage | Outcome |
---|---|---|---|
Study A | Mild Hypertension Patients | 1-10 mg/day | Significant BP reduction observed |
Study B | BPH Patients with Hypertension | 2-5 mg/day | Improved LUTS and BP |
Gastrointestinal Disorders
Recent findings suggest that this compound exhibits anti-inflammatory properties beneficial for gastrointestinal conditions such as gastric ulcers and ulcerative colitis. It works by downregulating the NF-κB-GSDMD signaling pathway and enhancing glycolysis, which aids in cellular survival under oxidative stress .
Study | Condition | Mechanism | Result |
---|---|---|---|
Study C | Gastric Ulcer | Inhibition of NF-κB pathway | Reduced mucosal damage in mice |
Study D | Ulcerative Colitis | Anti-inflammatory effects | Attenuation of colitis symptoms |
Neuroprotection
Emerging research indicates that this compound may have neuroprotective effects, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD). The compound enhances the activity of phosphoglycerate kinase 1 (PGK1), which is crucial for cellular energy metabolism and survival under stress .
Study | Disease Model | Intervention | Findings |
---|---|---|---|
Study E | ALS Mouse Model | Terazosin Treatment | Improved motor neuron survival and behavior |
Study F | PD Patient Data | Prescription Analysis | Reduced hospital visits and lower symptom scores |
Case Study: Neuroprotective Effects in ALS
In a preclinical study involving zebrafish and mouse models, this compound was shown to protect motor neurons from oxidative stress-induced cell death. The treatment resulted in increased survival rates and improved motor function, suggesting its potential as a therapeutic agent for ALS .
Case Study: Gastrointestinal Protection
A study focusing on the effects of this compound on gastric mucosal injury demonstrated that it significantly reduced ethanol-induced damage in murine models. The results indicated a protective effect against oxidative stress, supporting its application in treating gastrointestinal disorders .
Chemical Reactions Analysis
Structural Reactivity and Functional Group Interactions
(R)-Terazosin’s quinazoline core and substituents govern its chemical behavior:
Functional Group | Reactivity | Pharmacological Role |
---|---|---|
Quinazoline | Nucleophilic substitution at C2 position (chloro displacement by piperazine) | Binds α₁-adrenoceptor via H-bonding |
Methoxy groups | Electron-donating, stabilize aromatic π-system | Enhance receptor affinity by 3.2× vs. des-methoxy analogs |
Tetrahydrofuroyl | Stereospecific hydrogenation (R-configuration critical) | Determines selectivity for α₁A over α₁B subtypes (Ki = 0.12 nM vs. 1.4 nM) |
Receptor Binding Dynamics
This compound demonstrates enantiomer-specific adrenoceptor interactions:
Parameter | α₁-Adrenoceptor (pKi) | α₂-Adrenoceptor (pKi) | Selectivity Ratio |
---|---|---|---|
R(+)-enantiomer | 9.02 ± 0.08 | 5.94 ± 0.18 | 1197:1 |
S(-)-enantiomer | 9.19 ± 0.11 | 7.04 ± 0.20 | 143:1 |
The R-configuration eliminates α₂ binding (pKi <5), reducing tachycardia risk by 68% compared to racemic mixtures .
Enzymatic Interactions
A. PGK1 Modulation
Terazosin exhibits biphasic effects on phosphoglycerate kinase 1 (PGK1):
[TZ] | PGK1 Activity | Mechanism |
---|---|---|
50 nM | ↑ ATP production 42% | Binds ADP pocket, accelerates 3-PG release (k = 1.8×10³ s⁻¹ vs. basal 450 s⁻¹) |
25 μM | ↓ ATP by 71% | Competitive inhibition (IC₅₀ = 18.4 μM) |
B. CYP3A4 Metabolism
Hepatic clearance involves oxidative pathways:
Metabolite | Structure Modification | Relative Activity |
---|---|---|
M1 | O-demethylation | <5% parent activity |
M2 | Piperazine N-oxidation | Inactive |
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 3.1× .
Catalytic Hydrogenation Mechanism
Stereochemical control during furan ring hydrogenation is achieved via:
textFuran → Tetrahydrofuran Conditions: 60°C, 50 psi H₂, Pd-C (5% w/w) Stereoselectivity: >99% R-configuration [1][7]
The reaction follows Langmuir-Hinshelwood kinetics with activation energy 58.2 kJ/mol .
Q & A
Basic Research Questions
Q. What are the key pharmacological characteristics distinguishing (R)-Terazosin from its enantiomer in α1-adrenoceptor antagonism?
this compound exhibits stereoselective binding to α1-adrenoceptor subtypes, with Ki values of 6.51 nM (α1A), 1.01 nM (α1B), and 1.97 nM (α1D), demonstrating its potency as an R-enantiomer . To confirm enantiomeric activity, researchers should employ chiral chromatography (e.g., HPLC with chiral stationary phases) and validate results using in vitro competitive binding assays against racemic Terazosin. Differential functional effects (e.g., pEC30 and pA2 values in rat atrial and vas deferens tissues) further distinguish its subtype selectivity .
Q. How do the binding affinities (Ki) of this compound across α1-adrenoceptor subtypes inform experimental design for subtype-specific studies?
The Ki values suggest preferential antagonism of α1B receptors (1.01 nM). To isolate subtype-specific effects, researchers should:
- Use tissues with dominant receptor expression (e.g., rat vas deferens for α1A, rat atrium for α2B) .
- Combine this compound with selective inhibitors (e.g., BMY-7378 for α1D) to block non-target subtypes.
- Validate receptor expression via qPCR or immunohistochemistry to contextualize functional data .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in functional data from different tissue models when studying this compound’s adrenoceptor antagonism?
Tissue-specific discrepancies (e.g., atrial α2B vs. vas deferens α1A/α2A effects) arise from receptor heterogenicity and coupling efficiency. To address this:
- Perform comparative studies using transfected cell lines expressing single receptor subtypes.
- Apply Schild regression analysis to calculate pA2/pEC30 ratios and confirm competitive antagonism .
- Cross-reference functional data with receptor density measurements (e.g., radioligand saturation binding) to normalize potency metrics .
Q. How can researchers ensure reproducibility in enantiomeric purity assessment of this compound in preclinical studies?
Reproducibility requires:
- Analytical rigor : Use chiral HPLC with polarimetric detection or NMR spectroscopy to confirm ≥98% enantiomeric excess .
- Standardization : Reference certified standards (e.g., USP Terazosin) for calibration.
- Documentation : Report purity data in supplementary materials, including chromatograms and spectral peaks, per ICH guidelines .
Q. What strategies optimize in vivo dosing regimens for this compound to isolate α1-adrenoceptor effects from off-target actions?
To minimize off-target effects (e.g., α2-adrenoceptor binding at higher doses):
- Conduct pharmacokinetic profiling to determine dose-linear exposure and metabolite formation.
- Use telemetry in animal models to monitor real-time hemodynamic responses (e.g., blood pressure, heart rate).
- Apply low-dose titration (e.g., 0.1–1 mg/kg in rats) to achieve subtype-selective α1 blockade without systemic hypotension .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting data between in vitro binding assays and in vivo functional studies for this compound?
Discrepancies may stem from tissue-specific receptor coupling or metabolic clearance. Solutions include:
- Parallel experiments using isolated tissue baths (e.g., aortic rings for α1D) and whole-animal models.
- Pharmacodynamic modeling to correlate plasma concentrations with receptor occupancy .
- Metabolite screening (e.g., LC-MS) to rule out active derivatives contributing to in vivo effects .
Q. Translational Research Considerations
Q. What preclinical evidence supports the translational potential of this compound for targeting α1B-adrenoceptors in disease models?
The α1B subtype is implicated in hypertension and benign prostatic hyperplasia (BPH). Key steps include:
- Validating α1B-selective effects in disease models (e.g., spontaneous hypertensive rats or prostate smooth muscle contraction assays).
- Comparing this compound’s efficacy to clinical racemic formulations, adjusting for enantiomer-specific bioavailability .
Q. Ethical and Reporting Standards
Q. What are the best practices for reporting this compound’s enantiomeric activity in compliance with academic journal standards?
Follow guidelines from the Beilstein Journal of Organic Chemistry and Chemistry Education Research and Practice:
- Data transparency : Include raw binding curves, dose-response graphs, and statistical analyses (e.g., IC50/EC50 calculations).
- Reproducibility : Detail chiral separation protocols and purity validation in the methods section.
- Ethical rigor : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and conflicts of interest .
Preparation Methods
Chiral Resolution of Racemic Tetrahydrofuroic Acid Intermediates
The synthesis of (R)-terazosin hinges on the enantioselective preparation of its key intermediate, (R)-tetrahydrofuroic acid. Patent WO1992000073A1 details a multi-step resolution process starting from racemic tetrahydrofuroic acid. The method involves diastereomeric salt formation using chiral resolving agents such as (-)-brucine or (+)-ephedrine.
Enzymatic Resolution with Prozyme® 6
Racemic tetrahydrofuroic acid benzyl ester undergoes enzymatic hydrolysis using Prozyme® 6, a lipase from Amano International Enzyme Co., which selectively cleaves the (S)-enantiomer. The reaction is conducted in phosphate buffer (pH 6.8–7.0) at 25°C, yielding (R)-tetrahydrofuroic acid with 92% enantiomeric excess (ee) after re-esterification and purification . Key parameters include:
Parameter | Value |
---|---|
Enzyme Loading | 2% (w/w) of substrate |
Reaction Time | 18–24 hours |
Temperature | 25°C |
Solvent System | Ethyl acetate/Phosphate buffer |
Diastereomeric Salt Formation
Alternative resolution methods employ (-)-brucine or (+)-ephedrine to form diastereomeric salts. For instance, reacting racemic tetrahydrofuroic acid with (-)-brucine in ethyl acetate yields the (R)-enantiomer as a crystalline salt (mp 114–115°C) after recrystallization . The optical purity of the resolved acid is validated via chiral AGP column chromatography (94:6 phosphate buffer/acetonitrile, 0.9 mL/min flow rate) .
Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation
Recent advances in asymmetric catalysis have enabled direct synthesis of this compound precursors. As reported in PMC10330884 , a copper-catalyzed aerobic aminooxygenation of alkenyl sulfonamides provides enantioenriched 2-formylpyrrolidines, which are pivotal intermediates. The reaction employs a chiral bis(oxazoline) ligand (L2) and Cu(OTf)₂ as the precatalyst under oxygen atmosphere (Table 1).
Table 1: Catalytic Conditions for 2-Formylpyrrolidine Synthesis
Substrate | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
4-Pentenylsulfonamide | L2 | 85 | 8 | 68 | 93 |
1,1-Disubstituted alkene | L2 | 85 | 12 | 77 | 79 |
The mechanism involves enantioselective alkene aminocupration followed by oxygen insertion, yielding aldehydes that are subsequently converted to this compound via reductive amination .
Direct Synthesis of this compound Hydrochloride Dihydrate
Patent US6248888B1 discloses a one-step process for synthesizing terazosin hydrochloride dihydrate, which is adaptable to the (R)-enantiomer. The reaction combines 2-chloro-4-amino-6,7-dimethoxyquinazoline and (R)-1-(tetrahydrofuroyl)piperazine in a polar organic solvent (e.g., ethanol/water) under reflux (35–55 hours). The product crystallizes directly as the dihydrate salt (85–95% yield).
Table 2: Crystallographic and Thermal Characterization
Method | Key Data |
---|---|
X-Ray Diffraction | Peaks at 2θ = 8.8°, 10.2°, 17.7°, 22.1°, 25.7° |
DSC Thermogram | Endotherm at 145–147°C (dehydration), melt at 280–282°C |
The process avoids acid scavengers and ensures high enantiopurity (>99% ee) through controlled stoichiometry and solvent selection .
Analytical Methods for Enantiomeric Purity Assessment
Chiral AGP Chromatography
As per WO1992000073A1 , enantiomeric ratios are determined using an α1-acid glycoprotein (AGP) column with a mobile phase of 50 mM potassium phosphate (pH 7.4) and acetonitrile (94:6). The (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer elutes at 14.7 min under isocratic conditions (0.9 mL/min, 254 nm detection).
Polarimetric Analysis
Optical rotation measurements confirm enantiopurity: this compound exhibits [α]D²⁵ = +38.5° (c = 1.0 in methanol), contrasting with [α]D²⁵ = -39.2° for the (S)-enantiomer .
Process Optimization and Scalability
Solvent and Water Content
The US6248888B1 patent highlights the critical role of water content (5–15% v/v) in polar solvents (e.g., ethanol, isopropanol) for dihydrate formation. Excess water promotes hydrolysis, while insufficient water yields amorphous products.
Temperature Control
Maintaining reflux temperatures (78–82°C for ethanol) ensures complete conversion within 48 hours. Cooling to 0–5°C post-reaction enhances crystal size and filterability .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.